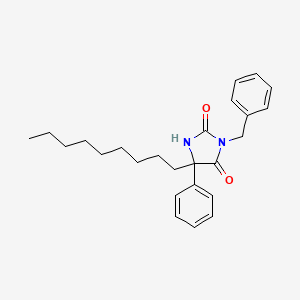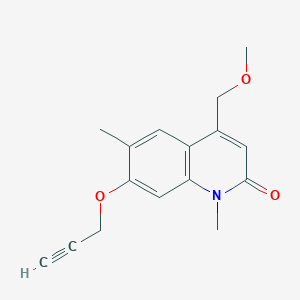![molecular formula C37H29BrNP B14208223 {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 631869-00-6](/img/structure/B14208223.png)
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide is a compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its unique structural properties, which make it an excellent candidate for various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of 4-(9H-carbazol-9-yl)benzyl bromide with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise temperature control. The purification process often involves recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Hydroxide, cyanide ions; reactions often conducted in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the carbazole or phosphonium groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, particularly in photodynamic therapy.
Industry: Widely used in the production of OLEDs, organic photovoltaics, and other optoelectronic devices
Wirkmechanismus
The mechanism of action of {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide involves its ability to transport holes in optoelectronic devices. The compound’s structure allows it to efficiently transport positive charges (holes) from the anode to the emitting layer in OLEDs, thereby enhancing device efficiency and stability. The molecular targets include the active layers in OLEDs, where the compound
Eigenschaften
CAS-Nummer |
631869-00-6 |
|---|---|
Molekularformel |
C37H29BrNP |
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
(4-carbazol-9-ylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C37H29NP.BrH/c1-4-14-31(15-5-1)39(32-16-6-2-7-17-32,33-18-8-3-9-19-33)28-29-24-26-30(27-25-29)38-36-22-12-10-20-34(36)35-21-11-13-23-37(35)38;/h1-27H,28H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ZFHUNJABZDLWSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)


![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)


